molecular formula C15H18N4O4 B6578645 N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide CAS No. 1171653-85-2

N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide

Cat. No.: B6578645
CAS No.: 1171653-85-2
M. Wt: 318.33 g/mol
InChI Key: WXMIXGQIHKFDOT-UHFFFAOYSA-N
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Description

N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a pyrimidine ring substituted with a morpholine group, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution with Morpholine: The pyrimidine ring is then substituted with morpholine through a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound.

    Linking the Pyrimidine and Furan Rings: The two rings are linked through an ether bond formation, typically using a base-catalyzed reaction.

    Formation of the Amide Linkage: Finally, the amide linkage is formed by reacting the furan derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the amide to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products:

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.

    Molecular Probes: It can be used as a molecular probe to study biological processes and interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.

Mechanism of Action

The mechanism of action of N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit kinase enzymes involved in signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

  • N-(2-{[6-(piperidin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide
  • N-(2-{[6-(pyrrolidin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide
  • N-(2-{[6-(azepan-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the pyrimidine ring (morpholine vs. piperidine, pyrrolidine, or azepane).
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity: The different substituents may also affect the compound’s biological activity, including its binding affinity to molecular targets and its overall efficacy in biological systems.

N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide stands out due to its unique combination of a morpholine-substituted pyrimidine ring and a furan ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h1-2,6,10-11H,3-5,7-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMIXGQIHKFDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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